molecular formula C10H20N2O2 B7893170 (S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-propan-1-one

(S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-propan-1-one

Cat. No.: B7893170
M. Wt: 200.28 g/mol
InChI Key: YLZMJTDZPYRBOY-QMMMGPOBSA-N
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Description

(S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-propan-1-one is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an amino group, a methoxymethyl group attached to the piperidine ring, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.

    Attachment of the Amino Group: The amino group can be introduced through reductive amination, where an appropriate amine is reacted with a carbonyl compound in the presence of a reducing agent.

    Formation of the Propanone Moiety: The propanone moiety can be introduced through a condensation reaction involving an appropriate ketone precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

    Condensation: Aldehydes or ketones can be used in condensation reactions under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

    Condensation: Formation of larger, more complex molecules.

Scientific Research Applications

(S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-propan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-1-(4-hydroxymethyl-piperidin-1-yl)-propan-1-one
  • (S)-2-Amino-1-(4-methyl-piperidin-1-yl)-propan-1-one
  • (S)-2-Amino-1-(4-ethyl-piperidin-1-yl)-propan-1-one

Uniqueness

(S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-propan-1-one is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature can differentiate it from other similar compounds and contribute to its specific properties and applications.

Properties

IUPAC Name

(2S)-2-amino-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-8(11)10(13)12-5-3-9(4-6-12)7-14-2/h8-9H,3-7,11H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZMJTDZPYRBOY-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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